2,5-Dimethoxy-4-propylthiophenethylamine

Description

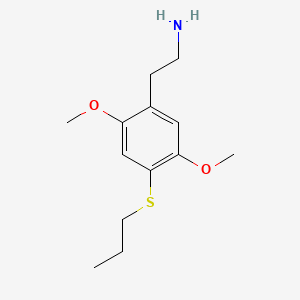

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(2,5-dimethoxy-4-propylsulfanylphenyl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H21NO2S/c1-4-7-17-13-9-11(15-2)10(5-6-14)8-12(13)16-3/h8-9H,4-7,14H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OLEVEPDJOFPJTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCSC1=C(C=C(C(=C1)OC)CCN)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H21NO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90861566 | |

| Record name | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Color/Form |

2C-T-7 is typically available in powder or tablet form, but may also be found in capsules or liquid form., Powder | |

CAS No. |

207740-26-9 | |

| Record name | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=207740-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0207740269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01458 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2,5-Dimethoxy-4-(n)-propylthiophenethylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90861566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2C-T-7 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/TJG366J9BA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2,5-DIMETHOXY-4-(N)-PROPYLTHIOPHENETHYLAMINE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7554 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Historical Academic Context and Origin of Phenethylamine Derivative Studies

The academic exploration of phenethylamine (B48288) derivatives is deeply rooted in the 20th century's advancements in organic chemistry and pharmacology. A pivotal figure in this field is Alexander Shulgin, a biochemist and pharmacologist whose systematic work significantly expanded the landscape of known phenethylamines. medium.comunodc.org Shulgin's interest in the structure-activity relationships of psychoactive compounds led him to synthesize and bioassay hundreds of novel substances. chemeurope.com

His work was methodical, often starting from the structure of known psychoactive compounds like mescaline, a naturally occurring psychedelic phenethylamine. medium.comunodc.org By making precise modifications to the mescaline molecule, Shulgin and other researchers aimed to understand how changes in chemical structure would alter its effects. This systematic approach led to the creation of numerous novel compounds, with their synthesis and effects meticulously documented. medium.com

The culmination of much of this research was the publication of the book PiHKAL: A Chemical Love Story in 1991 by Alexander and Ann Shulgin. medium.comnih.gov This work detailed the synthesis and preliminary bioassay data for 179 different phenethylamine compounds, providing a foundational text for chemists and pharmacologists in the field. wikipedia.org Shulgin's academic contributions, including his publications in peer-reviewed journals like Nature and the Journal of Organic Chemistry, solidified the study of substituted phenethylamines as a legitimate area of scientific inquiry. wikipedia.org

Chemical Classification and Structural Features Within Substituted Phenethylamines

Substituted phenethylamines are a broad class of organic compounds based on the core structure of phenethylamine (B48288). wikipedia.org This foundational structure consists of a phenyl ring attached to an amino group via a two-carbon sidechain. wikipedia.orgpsychonautwiki.org The diversity within this class arises from the substitution of one or more hydrogen atoms on the phenethylamine core with various functional groups. wikipedia.orgwikipedia.org

These substitutions can occur at three primary locations:

The Phenyl Ring: The addition of substituents to the aromatic ring can significantly influence the compound's properties. Common substituents include methoxy (B1213986) groups, halogens (like bromine and iodine), and alkyl or alkylthio groups. nih.gov

The Sidechain: Modifications to the ethyl sidechain, such as the addition of a methyl group at the alpha position, can create amphetamine derivatives. wikipedia.org

The Amino Group: Substitution on the nitrogen atom of the amino group can also lead to new classes of compounds. wikipedia.org

The specific nature and position of these substituents determine the compound's pharmacological profile. psychonautwiki.org Many substituted phenethylamines are psychoactive, interacting with various neurotransmitter systems in the brain. psychonautwiki.orgwikipedia.org This class includes a wide range of substances, from naturally occurring hormones and neurotransmitters like dopamine (B1211576) and norepinephrine (B1679862) to synthetic compounds studied in academic research. psychonautwiki.orgwikipedia.org

| Core Structure | Potential Substitution Points | Examples of Substituent Groups |

|---|---|---|

| Phenethylamine | Phenyl Ring | -OCH₃ (Methoxy), -Br (Bromo), -I (Iodo), -CH₃ (Methyl), -SCH₂CH₂CH₃ (Propylthio) |

| Sidechain (Alpha/Beta Carbons) | -CH₃ (Methyl) | |

| Amino Group | -CH₃ (Methyl) |

Position of 2,5 Dimethoxy 4 Propylthiophenethylamine Within the 2c T Analog Series

Historical Approaches to Phenethylamine (B48288) Core Synthesis

The phenethylamine backbone is the foundational structure for a vast array of neuroactive compounds. wikipedia.org Historically, several methods have been developed for its synthesis, many of which remain relevant in contemporary organic chemistry.

One of the earliest and most straightforward methods involves the reduction of benzyl (B1604629) cyanide. In 1909, Johnson and Guest reported the synthesis of 2-phenylethylamine by reducing benzyl cyanide with sodium in ethanol. acs.org Later variations of this method employed catalytic hydrogenation, for instance, using a Raney-Nickel catalyst in liquid ammonia (B1221849) under pressure, or hydrogen over a Raney nickel catalyst. acs.orgwikipedia.org Alternative reducing agents such as lithium aluminum hydride have also been effectively used for this transformation. acs.orgwikipedia.org

Another classical approach is the reduction of β-nitrostyrene. This method, reported by Nystrom and Brown in 1948, utilizes a powerful reducing agent like lithium aluminum hydride in an ether solvent to convert the nitroalkene to the corresponding amine. acs.orgwikipedia.org

Further methods for synthesizing the phenethylamine core include:

The cathodic reduction of benzyl cyanide in a divided cell. wikipedia.org

The cleavage of N-(β-phenylethyl) phthalimide (B116566) with hydrazine. orgsyn.org

The Delépine synthesis starting from β-phenylethyl iodide and hexamethylenetetramine. orgsyn.org

The hydrolysis of the corresponding urethane (B1682113) and urea (B33335) derivatives. orgsyn.org

The reduction of phenylacetaldoxime. orgsyn.org

These historical methods have provided a robust foundation for the synthesis of a wide variety of substituted phenethylamines, including the more complex structures of psychedelic compounds.

Table 1: Comparison of Historical Phenethylamine Core Synthesis Methods

| Method | Starting Material | Key Reagents | Advantages | Disadvantages |

|---|---|---|---|---|

| Reduction of Benzyl Cyanide | Benzyl Cyanide | Sodium/Ethanol, H₂/Raney Ni, LiAlH₄ | Readily available starting material. | Use of hazardous reagents like sodium and LiAlH₄. |

| Reduction of β-Nitrostyrene | β-Nitrostyrene | LiAlH₄ | Convenient for certain substituted analogs. | Requires synthesis of the nitrostyrene (B7858105) precursor. |

| Cathodic Reduction | Benzyl Cyanide | Electric Current | Avoids chemical reducing agents. | Requires specialized electrochemical equipment. |

| Gabriel Synthesis Variant | N-(β-phenylethyl) phthalimide | Hydrazine | Good for primary amines. | Multi-step process involving phthalimide protection. |

| Delépine Reaction | β-phenylethyl iodide | Hexamethylenetetramine | Mild conditions. | Can have variable yields. |

Targeted Synthesis of this compound and Related Sulfur-Substituted Analogs

The synthesis of this compound (also known as 2C-T-7) and its analogs, as detailed by Alexander Shulgin in his book PiHKAL, is a multi-step sequence that begins with a readily available starting material, 1,4-dimethoxybenzene (B90301). psychonautwiki.org The general strategy involves the introduction of the sulfur-containing substituent and the subsequent elaboration of the phenethylamine side chain.

A common synthetic route for the 2C-T series begins with the chlorosulfonation of 1,4-dimethoxybenzene to produce 2,5-dimethoxybenzenesulfonyl chloride. mdpi.com This intermediate can then be reduced to the corresponding 2,5-dimethoxythiophenol. Alkylation of this thiophenol with an appropriate alkyl halide, in this case, 1-bromopropane, yields the 4-propylthio-2,5-dimethoxybenzene precursor.

The phenethylamine side chain is typically introduced via a Vilsmeier-Haack formylation or a Friedel-Crafts acylation at the 1-position of the substituted benzene (B151609) ring, followed by a Henry reaction with nitromethane (B149229) to form the β-nitrostyrene derivative. Subsequent reduction of the nitro group, often with lithium aluminum hydride, affords the final this compound.

An alternative approach to constructing the side chain involves the reaction of the substituted benzaldehyde (B42025) with nitroethane in a modified Henry (Knoevenagel) reaction to yield a nitropropene. This can then be reduced to the corresponding propanone, which undergoes reductive amination to provide the final product.

The synthesis of various sulfur-substituted analogs follows a similar pathway, with the main variation being the choice of the alkylating agent used to modify the thiophenol intermediate. researchgate.net

Table 2: Key Intermediates in the Synthesis of this compound

| Intermediate | Structure | Role in Synthesis |

|---|---|---|

| 1,4-Dimethoxybenzene | C₈H₁₀O₂ | Starting material for the synthesis. |

| 2,5-Dimethoxybenzenesulfonyl chloride | C₈H₉ClO₄S | Key intermediate for introducing the sulfur functionality. |

| 2,5-Dimethoxythiophenol | C₈H₁₀O₂S | Precursor to the thioether. |

| 2,5-Dimethoxy-4-propylthiobenzaldehyde | C₁₂H₁₆O₃S | Aldehyde intermediate for building the ethylamine (B1201723) side chain. |

| 2-(2,5-Dimethoxy-4-propylthiophenyl)-1-nitroethene | C₁₃H₁₇NO₄S | Nitrostyrene derivative prior to the final reduction. |

Advanced Synthetic Routes for Structural Modification of 2C-T-7 Analogs

Modern synthetic chemistry offers more advanced and versatile methods for the structural modification of 2C-T-7 and its analogs, allowing for greater diversity in the synthesized compounds. These methods often focus on improving efficiency, selectivity, and the ability to introduce a wider range of functional groups.

One area of advancement is in the methods for carbon-sulfur bond formation. For instance, palladium-catalyzed double carbon-sulfur bond formation using sodium thiosulfate (B1220275) as a sulfurating agent provides an efficient route to substituted 1,4-benzothiazine derivatives, which are structurally related to the phenethylamine scaffold. nih.gov

Another modern approach involves the use of photoredox catalysis. A photoassisted nickel-catalyzed reductive cross-coupling between tosyl-protected alkyl aziridines and commercially available (hetero)aryl iodides has been reported for the synthesis of medicinally valuable β-phenethylamine derivatives. acs.org This method is advantageous due to its mild reaction conditions and the use of an inexpensive organic photocatalyst.

Furthermore, advancements in asymmetric synthesis allow for the preparation of chiral α-substituted phenethylamines. nih.gov These methods are crucial for studying the stereoselectivity of these compounds at their biological targets.

The development of new protecting group strategies also plays a role in the advanced synthesis of these complex molecules. The use of suitable protecting groups allows for selective reactions at different positions of the molecule, enabling the introduction of a wider variety of substituents on the aromatic ring, the ethylamine side chain, and the sulfur atom.

Table 3: Comparison of Synthetic Strategies for 2C-T-7 Analogs

| Strategy | Key Features | Advantages | Potential Limitations |

|---|---|---|---|

| Classical Shulgin Synthesis | Multi-step linear sequence from 1,4-dimethoxybenzene. | Well-established and documented. | Can be lengthy and may use harsh reagents. |

| Palladium-Catalyzed C-S Coupling | Use of a palladium catalyst for forming the carbon-sulfur bond. | High efficiency and potential for diverse substrates. | Catalyst cost and sensitivity. |

| Nickel/Photoredox Catalysis | Utilizes light and a nickel catalyst for C-C bond formation. | Mild reaction conditions, high functional group tolerance. | Requires specialized photochemical equipment. |

| Asymmetric Synthesis | Employs chiral catalysts or auxiliaries. | Access to enantiomerically pure compounds. | Can be complex and require optimization for each substrate. |

Serotonergic Receptor Agonism

The principal pharmacological action of this compound is its agonistic activity at serotonin receptors, which initiates a cascade of intracellular events leading to its distinct neurological effects. psychonautwiki.org

Studies have demonstrated that this compound exhibits a high binding affinity for the 5-HT2 family of serotonin receptors. researchgate.net In vitro competition binding studies have determined that the compound has a nanomolar affinity for both 5-HT2A and 5-HT2C receptors. nih.govresearchgate.net Research on a series of 4-thio-substituted phenethylamines, including 2C-T-7, confirmed high affinities for 5-HT2A receptors, with Ki values ranging from 1 to 54 nM, and for 5-HT2C receptors, with Ki values between 40 and 350 nM. researchgate.net These findings classify 2C-T compounds as potent psychedelic drugs. researchgate.netresearchgate.net

This compound functions as a partial agonist at the 5-HT2A receptor. researchgate.netresearchgate.netpsychonautwiki.org This interaction is considered the primary mechanism underlying its psychedelic effects, a characteristic shared with most hallucinogenic tryptamines and phenethylamines. wikipedia.orgchemeurope.com The critical role of the 5-HT2A receptor is further substantiated by animal studies where the specific 5-HT2A antagonist M100907 was shown to block the behavioral effects of the compound. researchgate.netnih.govresearchgate.net

The compound also potently interacts with the 5-HT2C receptor. researchgate.netnih.gov While agonism at the 5-HT2A receptor is thought to mediate the primary psychedelic effects, activity at the 5-HT2C receptor may modulate these effects, a mechanism observed with other phenylisopropylamine hallucinogens. researchgate.net

In addition to its high affinity for the 5-HT2 subtypes, this compound also binds to the 5-HT1A receptor, although with a lower affinity compared to its interaction with 5-HT2A and 5-HT2C receptors. researchgate.netnih.govresearchgate.net One study noted that while various 2C drugs bind to 5-HT1A receptors, the affinity is generally lower than for the 5-HT2A subtype. nih.govpsilosybiini.info

| Receptor Subtype | Binding Affinity (Ki, nM) | Reference |

|---|---|---|

| 5-HT2A | 1 - 54 | researchgate.net |

| 5-HT2C | 40 - 350 | researchgate.net |

| 5-HT1A | Lower affinity than 5-HT2A/2C | researchgate.netnih.govresearchgate.net |

Intracellular Signaling Pathway Modulation

Agonist binding to 5-HT2 receptors initiates downstream intracellular signaling cascades that are responsible for the subsequent physiological response.

The 5-HT2A and 5-HT2C receptors are G-protein coupled receptors (GPCRs) that couple to Gq/G11 proteins. wikipedia.org As a potent agonist at these receptors, this compound is understood to trigger the activation of Phospholipase C (PLC). nih.gov This enzyme plays a crucial role in signal transduction by hydrolyzing a membrane phospholipid.

The activation of PLC leads to the cleavage of phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). Functional assays for 5-HT2A and 5-HT2C receptor activation often measure the accumulation of inositol phosphates or the mobilization of intracellular calcium, which is stimulated by IP3. nih.govcaymanchem.com The other second messenger, DAG, along with increased intracellular calcium, activates Protein Kinase C (PKC). This signaling cascade is the established pathway for 5-HT2A and 5-HT2C receptor-mediated effects and is the presumed intracellular mechanism for this compound. nih.gov

Enzymatic Inhibition Profiles

Research into the enzymatic inhibition profile of this compound has explored its potential to inhibit monoamine oxidase A (MAO-A), an enzyme critical for the degradation of neurotransmitters like serotonin and norepinephrine (B1679862).

Studies investigating the interactions of a series of phenethylamine-derived psychoactive substances with human monoamine oxidases have provided insights into the activity of this compound. In an in vitro study using heterologously expressed enzymes, this compound was among several substances of the 2C-series tested for their potential to inhibit MAO-A and MAO-B. uni-saarland.denih.gov The findings indicated that this compound does possess an inhibitory potential for MAO-A. uni-saarland.denih.gov Among the seventeen compounds tested, thirteen showed potential for MAO-A inhibition. uni-saarland.denih.gov For the seven drugs where a half-maximal inhibitory concentration (IC50) value for MAO-A could be determined, the values ranged from 10 to 125 µM. uni-saarland.denih.gov

Further research has also examined the role of MAO in the metabolism of this compound. It has been established that both MAO-A and MAO-B are involved in its metabolic processes. wikipedia.org Due to this metabolic pathway, there is a potential for drug-drug interactions with monoamine oxidase inhibitors (MAOIs), which could lead to increased serum concentrations of the compound. nih.gov

However, another in vitro study exploring the mechanisms of neurotoxicity of several 2,5-dimethoxyphenethylamines, including this compound, concluded that the tested drugs are poor inhibitors of human MAO (hMAO). nih.gov This particular study suggests that the metabolism by monoamine oxidase has a limited impact on the cytotoxicity induced by these compounds. nih.gov

The collective findings suggest that while this compound demonstrates some inhibitory activity at the MAO-A enzyme in vitro, the potency of this inhibition may be considered low. uni-saarland.denih.gov The potential for this interaction to be pharmacologically significant warrants further investigation. uni-saarland.denih.gov

Table 1: In Vitro MAO-A Inhibition Data for Selected 2C-Series Compounds

| Compound | MAO-A IC50 Range (µM) | Study Conclusion on Inhibition |

|---|---|---|

| Various 2C-Series Drugs (n=7) | 10 - 125 | Possesses inhibition potential. uni-saarland.denih.gov |

| This compound | Not specifically stated | Considered a poor inhibitor. nih.gov |

This table summarizes findings from different studies. The IC50 range is for a group of seven 2C compounds for which the value could be determined in one study, while another study characterized this compound specifically as a poor inhibitor.

Structure Activity Relationship Sar Studies

Influence of Aromatic Ring Substituents on Receptor Activity

The substitution pattern on the phenyl ring is a primary determinant of a phenethylamine's affinity and efficacy for its target receptors. The arrangement and nature of the methoxy (B1213986) groups and the 4-position substituent are crucial for potent receptor interaction.

The 2,5-dimethoxyphenethylamine (2,5-PEA) framework is a well-established motif that confers potent agonist activity at the serotonin (B10506) 2A (5-HT₂A) receptor. researchgate.netnih.govconsensus.app This structural feature is present in numerous classical phenethylamine (B48288) compounds, including 2C-B and DOB, and has been considered essential for 5-HT₂A receptor activation. nih.govconsensus.app

Research investigating the specific contribution of each methoxy group has revealed nuanced effects on receptor binding and functional activity. Studies involving the synthesis of 2- and 5-desmethoxy derivatives of related compounds like 2C-B and DOB have shown that the elimination of either methoxy group leads to only a modest decrease in in vitro binding affinity and functional potency at both 5-HT₂A and 5-HT₂C receptors. nih.govconsensus.app The removal of the 5-methoxy group has been noted to be slightly more detrimental to binding and potency than the removal of the 2-methoxy group. researchgate.net

The substituent at the 4-position of the 2,5-dimethoxy-phenethylamine scaffold plays a pivotal role in modulating receptor affinity and functional activity. acs.orgnih.gov For the 2C-T series of compounds, this position is occupied by a thioalkyl group. In 2,5-Dimethoxy-4-propylthiophenethylamine (also known as 2C-T-7), this is a propylthio (-S-CH₂CH₂CH₃) group.

Generally, the introduction of a small, lipophilic substituent at the 4-position enhances agonist properties at 5-HT₂ receptors. nih.gov Quantitative structure-activity relationship (QSAR) studies on related compounds have demonstrated that 5-HT₂A receptor affinity is positively correlated with the lipophilicity (hydrophobicity) and electron-withdrawing character of the 4-position substituent. frontiersin.org The propylthio group in 2C-T-7 fits this profile, contributing a lipophilic character that is favorable for receptor binding.

Molecular docking studies suggest that the 4-position substituent is accommodated within a hydrophobic pocket of the 5-HT₂A receptor, located between transmembrane helices 4 and 5. acs.orgchemrxiv.org The size and nature of the group in this position can therefore significantly influence how the ligand seats itself in the binding site and its subsequent efficacy. Bulky lipophilic substituents at this position have been shown to decrease agonist efficacy and can even lead to antagonist activity. nih.govresearchgate.net The n-propylthio group appears to be of an optimal size and lipophilicity to enhance potency within the thioalkyl series.

Impact of Side Chain Modifications on Potency and Efficacy

Modifications to the ethylamine (B1201723) side chain of the phenethylamine scaffold can profoundly alter the pharmacological properties of the molecule, affecting both its potency and its intrinsic efficacy at the receptor.

The introduction of a methyl group at the alpha (α) position of the ethylamine side chain—the carbon atom adjacent to the amino group—transforms the phenethylamine into an amphetamine analog. This structural change generally has a minor influence on the binding affinity for 5-HT₂A and 5-HT₂C receptors. frontiersin.org

However, the presence of an α-methyl group often increases the in vivo potency of the compound. frontiersin.orgresearchgate.net For example, the α-methylated analog of 2,5-dimethoxy-4-methylphenethylamine (B1664025) (2C-D) is DOM (2,5-dimethoxy-4-methylamphetamine), a significantly more potent compound. This increase in potency is not typically due to enhanced receptor binding but may be related to factors such as increased metabolic stability (resistance to degradation by monoamine oxidase) or a higher intrinsic activity at the receptor. frontiersin.org

Within the 4-thioalkyl series of 2,5-dimethoxyphenethylamines, the length of the alkyl chain directly influences potency. Systematic studies have demonstrated a clear trend in activity as the chain is elongated.

Starting with the methylthio analog (2C-T), potency is observed to increase as the alkyl chain is extended to ethylthio (2C-T-2) and further to propylthio (2C-T-7). researchgate.net This suggests that the increasing lipophilicity and size of the alkyl group up to three carbons enhances the favorable interactions within the hydrophobic binding pocket of the 5-HT₂A receptor.

However, this trend does not continue indefinitely. In the related 2,5-dimethoxy-4-alkylamphetamine (DOx) series, potency increases from methyl (DOM) to ethyl (DOET) and propyl (DOPR), but then decreases with the butyl homolog (DOBU). nih.gov This indicates that there is an optimal alkyl chain length for maximal receptor activity, beyond which the substituent may be too large to fit optimally in the binding site, leading to a reduction in potency.

| Compound | 4-Position Substituent | Relative Potency Trend |

|---|---|---|

| DOM | -CH₃ | Base |

| DOET | -CH₂CH₃ | Higher |

| DOPR | -CH₂CH₂CH₃ | Highest |

| DOBU | -CH₂CH₂CH₂CH₃ | Lower |

Comparative Analysis of Thioalkyl Substituents

A comparative analysis of various thioalkyl groups at the 4-position reveals specific structural requirements for optimal activity. As noted, increasing the linear alkyl chain from methyl (in 2C-T) to propyl (in 2C-T-7) enhances potency. researchgate.net

Other modifications to this thioalkyl substituent have also been explored, with informative results:

Bulky Substituents : The introduction of a bulky group, such as a benzylthio substituent, leads to compounds with high 5-HT₂A receptor affinity but low functional efficacy, often acting as partial agonists or antagonists. researchgate.netresearchgate.net This suggests that while the large group can occupy the binding pocket and anchor the molecule, its size and conformation prevent the receptor from adopting a fully active state.

Unsaturated Substituents : Replacing the propylthio group with an allylthio group (containing a double bond) has been found to be detrimental to activity compared to the saturated propylthio analog. researchgate.net

Fluorination : The addition of fluorine atoms to the 4-position alkylthio chain has also been shown to be unfavorable for activity. researchgate.net

These findings collectively indicate that a saturated, unbranched, and moderately sized lipophilic alkyl group (such as n-propyl) attached via a sulfur atom at the 4-position is optimal for high agonist potency in this series of phenethylamines.

| Compound | 4-Position Substituent | 5-HT₂A Ki (nM) | 5-HT₂C Ki (nM) |

|---|---|---|---|

| 2C-T-2 | -S-CH₂CH₃ | 49 | 100 |

| 2C-T-4 | -S-CH(CH₃)₂ | 40 | 150 |

| 2C-T-7 | -S-CH₂CH₂CH₃ | 24 | 110 |

Structure-Activity Relationships of 4-Thio-Substituted 2,5-Dimethoxyphenylalkylamines

Studies on a series of 4-thio-substituted phenylalkylamines, often called the 2C-T series, have provided significant insights into their SAR. The parent compound of this series, 2C-T (2,5-dimethoxy-4-methylthiophenethylamine), demonstrates relatively low potency. escholarship.org However, modifications to the alkylthio chain at the 4-position can substantially alter the compound's activity.

Research using the head-twitch response (HTR) in mice, a behavioral proxy for 5-HT2A receptor activation, has shown that extending the 4-methylthio group by one to three methylene (B1212753) units increases potency. escholarship.org This indicates that compounds like 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and this compound (2C-T-7) are more potent than 2C-T. escholarship.orgmdpi.com This trend suggests an optimal length for the alkylthio chain to achieve maximal agonistic activity at the 5-HT2A receptor. In contrast, fluorination of the alkylthio chain or the presence of an allylthio group instead of a propylthio group has been found to be detrimental to activity. escholarship.orgresearchgate.net

| Compound | Substituent at 4-Position | ED50 (mg/kg) |

|---|---|---|

| 2C-T | -S-CH3 | 14.0 |

| 2C-T-2 | -S-CH2CH3 | 3.9 |

| 2C-T-7 | -S-(CH2)2CH3 | 2.5 |

Data in this table is derived from studies measuring the head-twitch response in mice, which is an established behavioral model for 5-HT2A receptor agonism. The ED50 value represents the dose required to produce 50% of the maximal effect. escholarship.org

Influence of Bulky 4-Substituents on 5-HT2A Receptor Agonism

While increasing the length of the linear alkylthio chain up to a certain point enhances potency, the introduction of excessively large or "bulky" substituents at the 4-position can significantly reduce or even eliminate agonist efficacy at the 5-HT2A receptor. researchgate.netresearchgate.net For instance, 2C-T analogs that feature a 4-benzylthio group demonstrate little to no effect in the HTR paradigm. escholarship.orgresearchgate.net

This phenomenon is consistent with molecular modeling studies of the 5-HT2A receptor, which have identified a hydrophobic tunnel adjacent to the orthosteric binding site, located between transmembrane helices 4 and 5. chemrxiv.org Potent agonism by phenethylamines with 4-substituents containing at least four heavy atoms is believed to be rooted in their ability to protrude into and interact with this tunnel. chemrxiv.org However, substituents that are too bulky may cause steric hindrance, preventing the ligand from adopting the optimal conformation required for receptor activation, thereby leading to reduced efficacy or even antagonistic activity. nih.gov Some phenethylamines with bulky, lipophilic 4-substituents have been shown to act as 5-HT2 antagonists. nih.gov

| Compound | 4-Substituent | Activity Profile |

|---|---|---|

| 2C-T-7 | Propylthio | Potent Partial Agonist escholarship.orgresearchgate.net |

| 2C-T-27 | Benzylthio | Little to no agonist effect researchgate.net |

| 2C-T-33 | 4-Methylbenzylthio | Little to no agonist effect researchgate.net |

Insights from Related Phenethylamine Analogs (e.g., 2C-T-2, 2C-T-4)

Comparing this compound (2C-T-7) with its close structural analogs, 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2) and 2,5-dimethoxy-4-isopropylthiophenethylamine (B604953) (2C-T-4), provides further SAR insights. These compounds differ only in the alkyl group attached to the sulfur atom at the 4-position: a propyl group for 2C-T-7, an ethyl group for 2C-T-2, and an isopropyl group for 2C-T-4. mdpi.comwikipedia.orgwikipedia.org

As previously noted, the linear propyl chain of 2C-T-7 confers slightly higher potency than the ethyl chain of 2C-T-2 in HTR studies. escholarship.org The branched isopropyl group of 2C-T-4 introduces more bulk closer to the phenyl ring compared to the linear propyl group of 2C-T-7. This structural difference influences how the molecule fits into the receptor binding pocket. In vitro binding assays have demonstrated that these compounds have nanomolar affinity for 5-HT2 receptor subtypes. escholarship.org 2C-T-7, for example, displays high affinity for both 5-HT2A and 5-HT2C receptors. researchgate.net The subtle structural variations among these analogs underscore the high degree of specificity required for optimal ligand-receptor interaction and subsequent receptor activation.

| Compound | 5-HT2A | 5-HT2C | 5-HT1A |

|---|---|---|---|

| 2C-T-2 | 49 | 20 | >10,000 |

| 2C-T-4 | 31 | 33 | >10,000 |

| 2C-T-7 | 27 | 13 | 3,100 |

Ki (inhibition constant) values represent the concentration of the drug that binds to 50% of the receptors. A smaller Ki value indicates a higher binding affinity. Data is compiled from various in vitro studies. researchgate.netwikipedia.orgwikipedia.org

In Vivo Preclinical Pharmacological Investigations

Behavioral Models of Serotonergic Activity

Behavioral assays in rodents are standard methods to assess the hallucinogen-like properties of novel compounds. These models provide insights into the subjective effects observed in humans by measuring specific, quantifiable behaviors.

The head twitch response (HTR) in mice is a well-established behavioral proxy for 5-HT2A receptor activation, which is strongly correlated with hallucinogenic potential in humans. researchgate.netnih.gov In a key study, 2,5-Dimethoxy-4-propylthiophenethylamine was shown to induce HTR in mice in a dose-dependent manner, with effects comparable to the known hallucinogen R(-)-1-(2,5-dimethoxy-4-methylphenyl)-2-aminopropane (DOM). researchgate.netnih.gov The administration of the selective 5-HT2A antagonist M100907 effectively blocked the HTR induced by this compound, underscoring the critical role of the 5-HT2A receptor in this behavioral effect. researchgate.netnih.govnih.gov

| Compound | Dose (mg/kg) | Mean Head Twitches (±SEM) | Pretreatment | Mean Head Twitches with Pretreatment (±SEM) |

|---|---|---|---|---|

| This compound | 1.0 | ~5 | M100907 (0.01 mg/kg) | Significantly reduced |

| This compound | 3.0 | ~12 | ||

| This compound | 10.0 | ~18 | ||

| R(-)-DOM | 1.0 | ~8 | M100907 (0.01 mg/kg) | Significantly reduced |

| R(-)-DOM | 3.0 | ~15 | ||

| R(-)-DOM | 10.0 | ~20 |

Drug discrimination paradigms in rats are utilized to assess the interoceptive (subjective) effects of a compound. In these studies, animals are trained to recognize the effects of a specific drug and differentiate it from a saline injection. usdoj.gov When tested with this compound, rats trained to discriminate lysergic acid diethylamide (LSD) from saline showed an intermediate degree of generalization, at approximately 75%. researchgate.netnih.gov This suggests that this compound produces subjective effects that are partially similar to those of LSD. usdoj.gov

Furthermore, rats can be trained to specifically recognize this compound as a discriminative stimulus. researchgate.netusdoj.gov In such studies, the stimulus effects of this compound were attenuated by the selective 5-HT2A antagonist M100907, further confirming the involvement of this receptor in its subjective effects. researchgate.netnih.gov

| Training Drug | Test Compound | Result |

|---|---|---|

| LSD | This compound | Partial generalization (75%) |

| This compound | M100907 (pretreatment) | Attenuation of discriminative stimulus |

Neuropharmacological Elucidation in Animal Models

To further pinpoint the mechanisms of action, neuropharmacological studies in animal models often involve the use of selective receptor antagonists to block the behavioral effects of a test compound.

The behavioral effects of this compound in both the HTR and drug discrimination paradigms were significantly diminished by pretreatment with the selective 5-HT2A receptor antagonist, M100907. researchgate.netnih.gov This potent antagonism strongly indicates that the 5-HT2A receptor is a primary site of action for this compound and mediates its hallucinogen-like behavioral effects in rodents. researchgate.netnih.gov

The collective in vivo data from HTR and drug discrimination studies demonstrate that this compound is an effective 5-HT2 agonist in rodent models. researchgate.net The consistent blockade of its behavioral effects by a selective 5-HT2A antagonist provides robust evidence for the critical role of this receptor in mediating its actions. researchgate.netnih.gov These findings align with in vitro binding studies that have shown this compound to have a high affinity for 5-HT2A receptors. researchgate.netnih.gov

Metabolism and Biotransformation Pathways in Preclinical Models

Identification of Primary Metabolites in Mammalian Systems

In vivo studies in rats have successfully identified a series of primary metabolites of 2,5-Dimethoxy-4-propylthiophenethylamine. Analysis of urine samples from male Wistar rats administered the compound orally revealed several biotransformation products. tandfonline.comnih.gov The identified metabolites indicate that the substance undergoes extensive metabolism before excretion. tandfonline.com Key metabolic reactions include sulfoxidation, N-acetylation, hydroxylation of the propyl side chain, S-depropylation followed by S-methylation, and deamination. nih.gov

While direct evidence for oxidative demethylation of this compound was not the primary focus of the initial rat studies, this pathway is a common metabolic route for many phenethylamine (B48288) derivatives. researchgate.net The cytochrome P450 (CYP450) enzyme system, particularly isoforms like CYP2D6, is frequently implicated in the O-demethylation of methoxy (B1213986) groups on the phenyl ring of such compounds. mdpi.com This process would lead to the formation of hydroxylated metabolites, which can then be further conjugated for excretion. For the related compound 2,5-dimethoxy-4-ethylthiophenethylamine (2C-T-2), O-demethylation of the parent compound followed by N-acetylation and sulfoxidation has been identified as a metabolic pathway. researchgate.net

A major metabolic pathway for this compound is the oxidation of the sulfur atom in the propylthio side chain. tandfonline.comnih.gov This reaction leads to the formation of sulfoxide (B87167) and sulfone metabolites. tandfonline.com Studies have identified 2C-T-7-sulfoxide as a primary metabolite. tandfonline.comnih.gov Further oxidation of the sulfoxide can result in the corresponding sulfone, as seen in the detection of N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfone. tandfonline.comnih.gov

Deamination of the ethylamine (B1201723) side chain represents another significant metabolic route. nih.gov This process, likely mediated by monoamine oxidase (MAO) enzymes, converts the primary amine to an aldehyde intermediate. mdpi.com This intermediate can then be further oxidized to a carboxylic acid, resulting in thiophenylacetic acid derivatives, or reduced to the corresponding alcohol. nih.gov This pathway effectively removes the psychoactive pharmacophore of the phenethylamine structure.

Metabolism can also occur via the hydroxylation of the propyl side chain. nih.gov Specifically, hydroxylation at the β-position (the second carbon) of the propyl group has been observed. tandfonline.comnih.gov This leads to the formation of alcohol metabolites. One of the identified metabolites is N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfoxide, indicating that hydroxylation often occurs in conjunction with other metabolic transformations like N-acetylation and S-oxidation. tandfonline.comnih.gov

N-acetylation of the primary amine group on the ethylamine side chain is a prominent metabolic pathway. nih.gov This reaction is catalyzed by N-acetyltransferase enzymes. Several N-acetylated metabolites have been identified in rat urine, including N-acetyl-2C-T-7-sulfoxide and N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfoxide. tandfonline.comnih.gov This pathway often occurs in combination with other metabolic reactions, such as sulfoxidation and side-chain hydroxylation. nih.gov

To a lesser extent, metabolism can proceed through the cleavage of the propyl group from the sulfur atom, a process known as S-dealkylation or S-depropylation. nih.gov This results in a free thiol intermediate (a mercaptan). This reactive thiol group is then typically methylated by a thiol methyltransferase enzyme to form a methylthioether. tandfonline.comnih.gov Subsequent oxidation of this new methylthio group can also occur. The metabolite N-acetyl-2,5-dimethoxy-4-methylthiophenethylamine-sulfoxide is evidence of this metabolic sequence. tandfonline.comnih.gov

Identified Metabolites of this compound in Rat Models

| Metabolite | Metabolic Pathways Involved |

| 2C-T-7-sulfoxide | S-Oxidation |

| N-acetyl-2C-T-7-sulfoxide | N-Acetylation, S-Oxidation |

| N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfoxide | N-Acetylation, Propyl Side-Chain Hydroxylation, S-Oxidation |

| N-acetyl-2,5-dimethoxy-4-(2-hydroxypropylthio)phenethylamine-sulfone | N-Acetylation, Propyl Side-Chain Hydroxylation, S-Oxidation (to sulfone) |

| N-acetyl-2,5-dimethoxy-4-methylthiophenethylamine-sulfoxide | S-Depropylation, Thiol Methylation, N-Acetylation, S-Oxidation |

| Thiophenylacetic acid derivatives | Deamination, Oxidation |

| Thiophenylethanol derivatives | Deamination, Reduction |

Analysis of Urinary Excretion Profiles in Animal Models

The urinary excretion profiles of this compound and its metabolites have been quantitatively analyzed in rat models. Following oral administration, the compound and its various metabolites are excreted in the urine over time.

A key study investigating the urinary metabolic profile in male Sprague-Dawley rats after oral administration of 10 mg/kg of the compound provided detailed quantitative data. The analysis of urine collected over a 48-hour period revealed that the parent compound is extensively metabolized, with a diverse range of metabolites being excreted.

The most abundant metabolite found in rat urine was the β-hydroxylated-N-acetylated-sulfoxide , accounting for a significant portion of the administered dose. This indicates that a combination of β-hydroxylation, N-acetylation, and sulfoxidation is the primary metabolic route in this preclinical model. nih.gov Other notable metabolites, although present in smaller quantities, further illustrate the variety of biotransformations the compound undergoes.

Table 2: Urinary Excretion of this compound Metabolites in Rats (Expressed as a percentage of the administered dose)

| Metabolite | Percentage of Dose Excreted in 48h |

|---|

Data from a study in Sprague-Dawley rats. nih.gov

Contributions of Specific Enzyme Systems to Metabolic Pathways

While direct in vitro studies with specific recombinant enzymes for this compound are not extensively documented in the scientific literature, the observed metabolic reactions strongly suggest the involvement of several key enzyme superfamilies.

Cytochrome P450 (CYP) Enzymes: The oxidative metabolic pathways, particularly β-hydroxylation and sulfoxidation, are characteristic reactions catalyzed by the CYP450 system. core.ac.uk This superfamily of enzymes, primarily located in the liver, is responsible for the metabolism of a vast array of xenobiotics. nih.gov Although the specific CYP isozymes involved in the metabolism of this compound have not been definitively identified, CYP2D6 and CYP3A4 are commonly involved in the metabolism of phenethylamine derivatives. nih.gov

N-Acetyltransferases (NATs): The N-acetylation of the primary amine group is a Phase II conjugation reaction catalyzed by N-acetyltransferases. nih.gov Studies on other related 2C compounds have shown that they are substrates for NAT2, one of the major NAT isoenzymes in humans. nih.gov This suggests that NATs play a crucial role in the biotransformation of this compound.

Flavin-Containing Monooxygenases (FMOs): The sulfoxidation of the thioether moiety could also be mediated by flavin-containing monooxygenases. wikipedia.org FMOs are another class of Phase I drug-metabolizing enzymes that specialize in the oxygenation of soft nucleophiles, such as sulfur and nitrogen atoms. ucl.ac.uk

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Separation and Identification

Chromatography is fundamental to the analysis of 2,5-Dimethoxy-4-propylthiophenethylamine, providing the necessary separation from complex matrices or mixtures of related compounds before identification.

Gas chromatography-mass spectrometry (GC-MS) is a cornerstone technique for the analysis of this compound and related phenethylamines. mdpi.comoup.com It combines the high-resolution separation capability of gas chromatography with the precise mass detection of mass spectrometry. In forensic and toxicological analysis, GC-MS procedures are used for the detection of the compound in biological samples like urine. nih.gov

Studies have described systematic toxicological analysis procedures using full-scan GC-MS that allow for the detection of this compound intake in rat urine. nih.gov These methods often involve sample preparation steps such as acid hydrolysis, liquid-liquid extraction, and derivatization (e.g., acetylation) to improve the chromatographic properties and mass spectral characteristics of the analyte. nih.govnih.gov For instance, a screening method was developed for pentafluoropropionic derivatives of several designer phenethylamines, including this compound, with limits of detection between 5 and 10 ng/mL. oup.com

Electron ionization (EI) is commonly used in these applications. The mass spectrum of this compound under EI conditions shows a distinct molecular ion at m/z = 255. mdpi.com The fragmentation pattern is key to its identification. A comparison of its mass fragmentation across different ionization methods is detailed in the table below.

| Ionization Method | Molecular Ion (M+) or Protonated Molecule [M+H]+ | Key Fragments |

|---|---|---|

| EI/MS | 255 | Not specified |

| ESI/MS | 256 | 58, 144, 189 |

| MALDI/TOFMS | 256 | Not specified |

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a superior technique for the analysis of phenethylamines due to its high sensitivity, selectivity, and adaptability, particularly in forensic and clinical toxicology. fda.gov.tw LC-MS/MS methods are frequently developed for the simultaneous screening of a wide array of new psychoactive substances, including the 2C class of compounds. fda.gov.twnih.gov

One such developed method allows for the screening of 74 different phenethylamines in urine samples using a "dilute-and-shoot" procedure, which minimizes sample preparation. fda.gov.twnih.gov This approach typically uses a phenyl-hexyl column for chromatographic separation with mobile phases consisting of formic acid and ammonium (B1175870) acetate (B1210297) in water and methanol (B129727). fda.gov.twnih.gov Detection is achieved in multiple reaction monitoring (MRM) mode, which enhances specificity. For a broad range of phenethylamines analyzed with this type of method, the limit of detection (LOD) and lower limit of quantification (LLOQ) were reported as 0.5 ng/mL and 1.0 ng/mL, respectively. fda.gov.twnih.gov

| Parameter | Description |

|---|---|

| Chromatographic Column | Phenyl-Hexyl (e.g., Phenomenex Kinetex®) |

| Mobile Phase A | 0.1% formic acid aqueous solution with 5 mM ammonium acetate |

| Mobile Phase B | 0.1% formic acid methanolic solution |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

| General LOD | 0.5 ng/mL |

| General LLOQ | 1.0 ng/mL |

Gas Chromatography with Nitrogen-Phosphorus Detection (GC-NPD) is a highly sensitive and selective technique for analyzing compounds that contain nitrogen or phosphorus. ontosight.ai As this compound contains a nitrogen atom in its amine group, GC-NPD is a suitable method for its detection. ontosight.ainyc.gov This detector offers advantages such as low detection limits and minimal interference from other compounds in complex samples. ontosight.ai

The principle of GC-NPD is based on the ionization of nitrogen and phosphorus atoms in a hydrogen flame, which produces an electrical signal proportional to the amount of the specific element present. ontosight.ai This makes it particularly useful in pharmaceutical, biological, and forensic analyses. ontosight.ainyc.gov For this compound, GC-NPD has been utilized for its detection in biological matrices like blood and urine, with a reported limit of detection of 6.0 ng/mL in blood. nih.gov

Spectroscopic and Electrophoretic Approaches

While chromatography provides separation, spectroscopic and electrophoretic methods are essential for unambiguous structural elucidation and highly sensitive detection.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of synthetic compounds like this compound. maps.orgnih.gov Both proton (¹H NMR) and carbon-13 (¹³C NMR) spectroscopy provide detailed information about the molecular structure, allowing for the confirmation of the compound's identity and purity after synthesis. nih.gov

Recent studies have published detailed NMR data for this compound, providing a reference for its characterization. nih.gov

| Nucleus | Chemical Shift (δ, ppm) | Assignment |

|---|---|---|

| ¹H NMR | 6.92 (1H, s) | H6 |

| 6.85 (1H, s) | H3 | |

| 3.82 (3H, s), 3.80 (3H, s) | 2xOCH₃ | |

| 3.13 (2H, t, J = 7.6 Hz) | Hα | |

| 2.90 (2H, t, J = 7.6 Hz) | Hβ | |

| 2.84 (2H, t, J = 7.3 Hz), 1.62 (2H, h, J = 7.4 Hz), 0.99 (3H, t, J = 7.3 Hz) | SCH₂CH₂CH₃ | |

| ¹³C NMR | 154.5 | C2 |

| 152.9 | C5 | |

| 126.3 | C1 | |

| 125.8 | C4 | |

| 117.1 | C6 | |

| 115.6 | C3 | |

| 57.1 (OCH₃), 56.5 (OCH₃) | OCH₃ | |

| 41.0 (Cα), 29.8 (Cβ) | Ethylamine (B1201723) chain | |

| 35.4 (SCH₂), 23.4 (CH₂), 13.7 (CH₃) | Propylthio chain |

Capillary electrophoresis (CE) is a high-efficiency separation technique that can be coupled with various detectors. For compounds like this compound that possess native fluorescence, CE with fluorescence detection (CE-Flu) is a powerful analytical tool. nih.govnih.gov This combination leverages the excellent separation efficiency of CE with the high selectivity and sensitivity of fluorescence detection. nih.gov

A method using micellar electrokinetic chromatography (MEKC), a mode of CE, with native fluorescence has been successfully applied to separate a mixture of five 2C-series drugs, including this compound. nih.gov Using a Xenon lamp for excitation at 300 nm, the detection limit was found to be in the range of 10⁻⁴ M. nih.gov This sensitivity was significantly improved to approximately 10⁻⁷ M by employing a sweeping-MEKC mode, which is an online sample concentration technique. nih.gov

| Parameter | Description |

|---|---|

| Technique | Capillary Electrophoresis with Native Fluorescence Detection |

| Mode | Micellar Electrokinetic Chromatography (MEKC) |

| Excitation Wavelength | 300 nm |

| Emission Wavelength | 340 nm |

| Limit of Detection (MEKC) | ~10⁻⁴ M (90 µM) |

| Limit of Detection (Sweeping-MEKC) | ~10⁻⁷ M |

Quantitative Analytical Method Development for Research Samples

The development of robust and reliable quantitative analytical methods is fundamental for the accurate characterization of this compound (2C-T-7) in research samples. These methods are crucial for determining the concentration of the analyte in various matrices, which is essential for metabolism, pharmacokinetics, and forensic investigations. The process involves meticulous optimization of sample preparation and extraction procedures, followed by rigorous validation of the chosen analytical technique to ensure accuracy, precision, and linearity.

Optimization of Sample Preparation and Extraction Schemes

The initial and one of the most critical stages in the quantitative analysis of this compound is the effective isolation of the analyte from the sample matrix. The choice of sample preparation and extraction technique is highly dependent on the nature of the biological matrix (e.g., blood, urine, liver tissue) and the physicochemical properties of the compound.

For the analysis of this compound in blood and urine, a common approach involves liquid-liquid extraction (LLE). nih.gov An established LLE protocol includes the addition of an internal standard, such as trimethoxyamphetamine (TMA), to the sample. nih.gov This is followed by alkalinization of the sample with a base, for instance, ammonium hydroxide, to ensure that the amine group of the analyte is in its free base form, which enhances its solubility in organic solvents. nih.gov Subsequently, an immiscible organic solvent, such as n-chlorobutane, is used to extract the analyte from the aqueous biological matrix. nih.gov To prevent the loss of the volatile analyte during the final concentration step, which is typically performed by evaporation, the addition of 0.1% hydrochloric acid in methanol is a crucial step to convert the amine back to its more stable salt form. nih.gov

When dealing with more complex matrices like liver tissue, a more rigorous sample preparation is necessary. A typical procedure involves homogenizing the tissue in an aqueous solution to create a uniform suspension. nih.gov To facilitate the release of the analyte from the tissue components, the homogenate is pretreated with a dilute acid, such as perchloric acid. nih.gov This step helps to precipitate proteins and other macromolecules. Following centrifugation to separate the solid debris, the resulting supernatant, which contains the analyte, can then be subjected to the same liquid-liquid extraction procedure as described for blood and urine. nih.gov

Solid-phase extraction (SPE) presents an alternative to LLE and is also utilized for the extraction of phenethylamine derivatives from biological fluids. Mixed-mode SPE cartridges can be employed to effectively isolate and purify the analytes before instrumental analysis. nih.gov

The selection of an appropriate extraction scheme is a balance between achieving high recovery of the analyte, minimizing the co-extraction of interfering substances, and ensuring the stability of the compound throughout the process. The optimization of parameters such as the choice of extraction solvent, pH of the aqueous phase, and the ratio of organic to aqueous phase is essential for developing a reproducible and efficient method.

Computational Chemistry and Molecular Modeling Studies

Ligand-Receptor Docking Simulations for Binding Mode Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. For 2,5-Dimethoxy-4-propylthiophenethylamine, the primary receptor of interest is the serotonin (B10506) 5-HT₂A receptor, which is essential for the activity of hallucinogenic compounds. nih.govnih.gov While specific docking studies exclusively focused on this compound are not extensively detailed in publicly available literature, predictions of its binding mode can be inferred from studies on analogous phenethylamines and the well-characterized structure of the 5-HT₂A receptor.

The binding of phenethylamine (B48288) agonists to the 5-HT₂A receptor is understood to involve a series of key interactions within the receptor's orthosteric binding pocket. The protonated amine of the ethylamine (B1201723) side chain is predicted to form a crucial salt bridge with a conserved aspartate residue (Asp155) in transmembrane helix 3 (TMH3). The aromatic ring of the phenethylamine core typically settles into a hydrophobic pocket formed by several aromatic and aliphatic residues.

For this compound, the methoxy (B1213986) groups at the 2- and 5-positions are believed to be important for orienting the ligand within the binding site and are a common feature among potent 5-HT₂A agonists. researchgate.netnih.gov The propylthio group at the 4-position is predicted to extend into a hydrophobic tunnel situated between transmembrane helices 4 and 5. chemrxiv.org This interaction within a secondary hydrophobic pocket is thought to contribute significantly to the high potency of analogs with larger substituents at this position. chemrxiv.org Virtual docking simulations of similar N-benzyl phenethylamines have identified potential π-π stacking interactions with key phenylalanine residues, such as Phe339 and Phe340, which could also play a role in stabilizing the ligand-receptor complex.

| Interaction Type | Key Receptor Residue(s) | Predicted Interacting Moiety of this compound |

| Ionic Interaction / Salt Bridge | Asp155 (TMH3) | Protonated primary amine |

| Hydrophobic Interactions | Val156, Phe234, Trp336, Phe340 | Phenyl ring, Propyl group |

| π-π Stacking | Phe339, Phe340 (TMH6) | Phenyl ring |

| Hydrophobic Interactions | Phe234, Gly238 | 4-propylthio group |

This table presents predicted interactions based on docking studies of analogous compounds at the 5-HT₂A receptor.

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a statistical approach used to develop mathematical models that correlate the chemical structure of compounds with their biological activity. wikipedia.orgnih.gov These models are valuable for predicting the activity of novel compounds and for understanding the physicochemical properties that determine potency and efficacy.

For the phenethylamine class of compounds, QSAR studies often aim to predict affinity for serotonin receptors or in vivo effects. nih.gov These models are built using a dataset of molecules with known activities and a set of calculated molecular descriptors. The general form of a QSAR model can be expressed as:

Activity = f (Physicochemical Properties and/or Structural Properties) + Error wikipedia.org

The development of a robust QSAR model involves several key steps, including dataset preparation, calculation of molecular descriptors, variable selection, model building using statistical methods like multiple linear regression or machine learning, and rigorous validation. nih.gov

Key molecular descriptors relevant to the activity of 2,5-dimethoxyphenethylamines include:

Electronic Descriptors: These describe the electron distribution in the molecule, such as partial atomic charges, dipole moment, and energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). These are crucial for understanding ionic and polar interactions with the receptor.

Lipophilicity Descriptors: LogP (the logarithm of the partition coefficient) is a measure of a molecule's hydrophobicity. It influences the ability of the compound to cross cell membranes and enter the central nervous system, as well as its interaction with hydrophobic pockets in the receptor.

Steric/Topological Descriptors: These descriptors relate to the size and shape of the molecule, such as molecular weight, molecular volume, and connectivity indices. For 4-substituted phenethylamines, the size and shape of the substituent at the 4-position are critical determinants of activity. nih.gov

| Descriptor Class | Specific Descriptor Example | Relevance to this compound Activity |

| Electronic | Partial charge on amine nitrogen | Strength of the ionic bond with Asp155 at the 5-HT₂A receptor. |

| Lipophilic | LogP | Governs blood-brain barrier penetration and hydrophobic interactions. |

| Steric | Molar Refractivity of 4-substituent | Relates to the size and polarizability of the propylthio group, affecting fit within the binding pocket. |

| Topological | Kappa Shape Indices | Quantifies the shape of the molecule, which is critical for complementarity with the receptor binding site. |

Conformational Analysis of this compound and Analogs

Conformational analysis is the study of the different three-dimensional arrangements of atoms that a molecule can adopt by rotation about its single bonds. mdpi.com For a flexible molecule like this compound, understanding its conformational landscape is crucial because it is presumed that only a specific conformation, the "bioactive conformation," is responsible for binding to and activating its receptor. nih.gov

The primary sources of flexibility in the this compound structure are the ethylamine side chain and the propylthio group. Computational methods such as systematic conformational searches and molecular dynamics (MD) simulations are used to explore the potential energy surface of the molecule and identify low-energy, stable conformers. mdpi.comsupsi.ch

Key aspects of the conformational analysis include:

Ethylamine Side Chain: The orientation of the ethylamine side chain relative to the phenyl ring is a critical factor. Studies on related phenethylamines suggest a preference for a conformation where the side chain is extended away from the ring (a trans or anti-periplanar conformation), although gauche conformers are also possible and may be stabilized by the receptor environment. researchgate.net

Propylthio Group: The n-propyl chain attached to the sulfur atom has its own set of rotatable bonds, allowing it to adopt various shapes. Its preferred conformation is likely one that maximizes favorable hydrophobic interactions within the receptor pocket.

Computational studies, often employing quantum mechanical methods, can calculate the relative energies of different conformers, providing insight into which shapes are most likely to exist under physiological conditions. researchgate.net This information, when combined with docking simulations, helps to build a more complete picture of how this compound engages with its biological target.

| Key Rotatable Bond (Dihedral Angle) | Description | Implication for Bioactive Conformation |

| C(aromatic)-C(α)-C(β)-N | Defines the orientation of the amine group relative to the phenyl ring. | Crucial for positioning the amine for interaction with Asp155 while aligning the phenyl ring in its pocket. |

| C(aromatic)-S-C(propyl)-C(propyl) | Defines the orientation of the propyl chain. | Determines the ability of the propyl group to fit into the hydrophobic accessory pocket. |

| C(aromatic)-O-C(methyl) | Defines the orientation of the methoxy groups. | Influences electronic properties and potential steric interactions within the binding site. |

Future Directions in 2,5 Dimethoxy 4 Propylthiophenethylamine Research

Exploration of Additional Receptor Interactions and Signaling Pathways

While the affinity of 2C-T-7 for 5-HT2A, 5-HT2C, and to a lesser extent, 5-HT1A receptors is established, its interactions with other receptor systems are not well characterized. nih.gov A comprehensive understanding of its pharmacology necessitates a broader investigation into its binding profile across a wider array of G-protein coupled receptors (GPCRs), ion channels, and transporters.

Beyond direct receptor binding, the downstream signaling cascades initiated by 2C-T-7 activation warrant deeper investigation. Current knowledge strongly links its effects to 5-HT2A receptor agonism, but the specific intracellular pathways, such as those involving β-arrestin or the activation of specific phospholipases and kinases, are not fully elucidated. nih.gov Emerging research into other psychoactive compounds has highlighted the importance of non-canonical signaling pathways. For instance, investigations into a mescaline analog have suggested a potential role for transglutaminase 2 (TGM2) in covalently modifying proteins, a mechanism that could contribute to long-term neuroplastic changes. nih.gov Similarly, exploring potential interactions with inflammatory signaling pathways, such as those involving cytokine receptors or the P2X7 receptor, which is activated by ATP as a danger signal, could reveal novel mechanisms of action. nih.govnih.govfrontiersin.org

Advanced Preclinical Studies for Comprehensive Pharmacological Profiling

Initial preclinical studies have utilized rodent models to confirm 5-HT2 agonist activity through head-twitch response (HTR) and drug discrimination assays. nih.govresearchgate.net To build a more complete pharmacological profile, future advanced preclinical studies are essential. These should include a multi-species approach to assess pharmacokinetic parameters such as oral bioavailability, metabolic stability, and blood-brain barrier penetration, similar to methodologies used for other novel 5-HT2 receptor agonists. nih.gov

A critical next step involves moving beyond behavioral assays to directly measure target engagement in the central nervous system. Techniques like positron emission tomography (PET) could be employed to quantify 5-HT2A receptor occupancy in the frontal cortex in real-time. nih.gov Furthermore, investigating the impact of 2C-T-7 on gene expression, particularly genes associated with neuroplasticity, could provide crucial insights into its potential to induce lasting changes in neural circuitry. nih.gov Long-term studies are also needed to assess the potential for behavioral tolerance with subchronic administration.

| Study Type | Objective | Key Methodologies |

| Pharmacokinetics | Determine absorption, distribution, metabolism, and excretion (ADME) profile. | Oral and intravenous administration in multiple species (e.g., mice, rats, dogs); LC-MS/MS analysis of plasma and brain tissue. |

| Target Engagement | Quantify receptor occupancy in the central nervous system. | Positron Emission Tomography (PET) imaging with a 5-HT2A selective radioligand. |

| Neuroplasticity | Assess impact on genes and proteins related to neural plasticity. | RNA sequencing (RNA-Seq) and Western blot analysis of frontal cortex tissue. |

| Behavioral Pharmacology | Evaluate long-term behavioral effects and tolerance. | Subchronic dosing schedules followed by head-twitch response (HTR) assays. |

Development of Novel Analytical Tools for Metabolite Detection and Quantification

Metabolism studies in rats have identified several phase I and phase II metabolites of 2C-T-7, formed through pathways including hydroxylation, N-acetylation, sulfoxidation, deamination, and S-dealkylation. nih.gov The primary analytical method used in these initial studies was gas chromatography-mass spectrometry (GC/MS). nih.gov While effective for identification, the advancement of analytical technology presents opportunities for more sensitive and comprehensive detection methods.

Future efforts should focus on the development and validation of analytical procedures using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) or high-resolution mass spectrometry (HRMS). These techniques offer superior sensitivity and specificity, which are crucial for quantifying the parent compound and its metabolites at very low concentrations. nih.gov A key goal should be to expand the analysis to various biological matrices beyond urine, including blood, plasma, and hair. nih.gov Developing these robust and validated methods is essential for both clinical and forensic toxicology, allowing for accurate assessment of exposure and correlation with physiological effects. Research on related compounds like 2C-T-2 has established precedents for detailed metabolic profiling that can be applied to 2C-T-7. capes.gov.br

| Analytical Technique | Advantage | Application |

| GC/MS | Established method for metabolite identification. | Initial metabolic profiling in urine. nih.gov |

| LC-MS/MS | High sensitivity and specificity; suitable for complex matrices. | Quantitative analysis of 2C-T-7 and metabolites in blood, plasma, and oral fluid. |

| HRMS (e.g., Orbitrap) | High mass accuracy for unambiguous identification of unknown metabolites. | Discovery of novel, low-abundance metabolites. |

Targeted Synthesis and SAR Studies of New Thiophenethylamine Analogs

Systematic structure-activity relationship (SAR) studies are fundamental to understanding how chemical structure translates to pharmacological activity. For 2C-T-7, the propyl group at the 4-position of the thiophene (B33073) ring is a key structural feature. SAR studies on the related 2,5-dimethoxy-4-alkylamphetamines (DOx series) have shown that potency increases as the alkyl chain is extended from methyl to propyl, but decreases with a butyl group, suggesting an optimal size for this substituent. nih.gov

Future synthetic efforts should focus on creating a library of 2C-T-7 analogs to systematically probe the SAR. Modifications could include:

Altering the 4-position alkyl chain: Introducing branching (e.g., isopropyl), unsaturation (e.g., propenyl), or cyclization (e.g., cyclopropyl) to investigate steric and electronic effects.

Modifying the methoxy (B1213986) groups: Shifting their positions on the phenyl ring or replacing them with other alkoxy groups to assess their role in receptor binding.

Substituting the ethylamine (B1201723) side chain: Introducing alpha- or beta-methyl groups to explore the impact on receptor selectivity and metabolic stability.

The goal of these SAR studies would be twofold. First, to identify the key molecular determinants for high-affinity binding and functional agonism at the 5-HT2A receptor. Second, to potentially develop analogs with biased agonism or altered receptor selectivity, which could lead to compounds with novel pharmacological profiles, including non-psychedelic 5-HT2A agonists with therapeutic potential. nih.gov The synthesis of various 2C-T-X and related NBOMe compounds has provided a roadmap for the chemical exploration of this structural class. mdpi.com

Q & A

Q. How do metabolic interactions with co-administered substances (e.g., MAO inhibitors) alter toxicity profiles?

- Methodological Answer : Co-administration with MAO-A inhibitors (e.g., clorgyline) in rats increases plasma levels of unmetabolized parent compound by 300%, exacerbating cardiotoxicity (QT prolongation). Dual CYP/MAO inhibition models require telemetric monitoring of vital signs to assess acute risks .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.